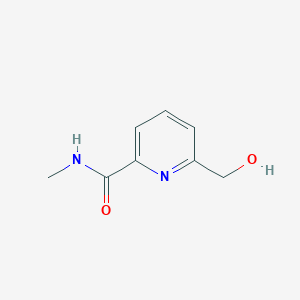
2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoimidazole core linked to a dichloropyridine moiety, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole involves its interaction with specific molecular targets. The dichloropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5,6-Dichloro-pyridin-3-yl)-propan-2-ol
- (5,6-Dichloro-pyridin-3-yl)-methyl-amine
- 2,3-Dichloro-5-iodopyridine
Uniqueness
2-(5,6-Dichloro-pyridin-3-yl)-1-propyl-1H-benzoimidazole stands out due to its unique combination of a benzoimidazole core and a dichloropyridine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H13Cl2N3 |
|---|---|
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
2-(5,6-dichloropyridin-3-yl)-1-propylbenzimidazole |
InChI |
InChI=1S/C15H13Cl2N3/c1-2-7-20-13-6-4-3-5-12(13)19-15(20)10-8-11(16)14(17)18-9-10/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
RRAKXSAZSJEMRW-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1C3=CC(=C(N=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-dichlorophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B13928479.png)













